Cas no 604-84-2 (Phenanthrene-9,10-diol)

Phenanthrene-9,10-diol structure
Phenanthrene-9,10-diol structure
Product Name:Phenanthrene-9,10-diol
CAS No:604-84-2
MF:C14H10O2
MW:210.228003978729
CID:1620062
PubChem ID:123074
Update Time:2025-04-21

Phenanthrene-9,10-diol Chemical and Physical Properties

Names and Identifiers

    • phenanthrene-9,10-diol
    • 9,10-Hydroxyphenanthrenequinone
    • Phenanthrenehydroquinone
    • BRN 2370333
    • AC1L3VSW
    • 9,10-dihydroxy-phenanthrene
    • 9,10-di-hydroxyphenanthrene
    • 9,10-phenanthrenediol
    • AC1Q7AY0
    • 9,10-dihydroxyphenanthrene
    • 9,10-phenanthrene hydroquinone
    • c0541
    • 604-84-2
    • Q27109356
    • DTXSID20209159
    • CHEBI:20814
    • NS00116029
    • 4-06-00-06895 (Beilstein Handbook Reference)
    • SCHEMBL888293
    • 9,10-Phenanthrenehydroquinone
    • DB-082523
    • Phenanthrene-9,10-diol
    • Inchi: 1S/C14H10O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,15-16H
    • InChI Key: ODUSUXJNDWKJKH-UHFFFAOYSA-N
    • SMILES: OC1C(=C2C=CC=CC2=C2C=CC=CC2=1)O

Computed Properties

  • Exact Mass: 210.06800
  • Monoisotopic Mass: 210.068079557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • PSA: 40.46000
  • LogP: 3.40420
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